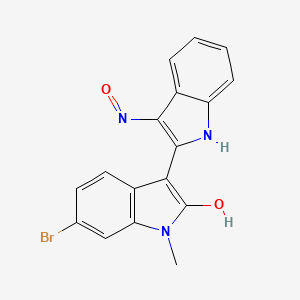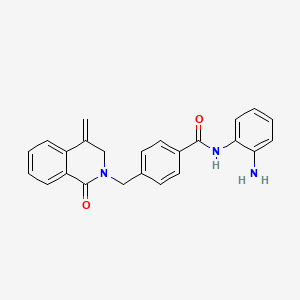
MI-192
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MI-192 is a selective inhibitor of histone deacetylase 2 and histone deacetylase 3, with inhibitory concentration 50 values of 30 nanomolar and 16 nanomolar, respectively . This compound has shown significant potential in inducing apoptosis in myeloid leukemia cells and exhibits both anticancer and neuroprotective activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MI-192 involves a multi-step process starting from commercially available starting materials. The key steps include the formation of a benzamide core, followed by specific functional group modifications to enhance selectivity towards histone deacetylase 2 and histone deacetylase 3. Typical reaction conditions involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization and chromatography would be essential to ensure the high purity of the final product .
化学反应分析
Types of Reactions
MI-192 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Solvents like dimethyl sulfoxide and acetonitrile are often used to dissolve the compound and facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions can yield reduced forms of the compound .
科学研究应用
Chemistry
In chemistry, MI-192 is used as a tool compound to study the inhibition of histone deacetylase 2 and histone deacetylase 3. Its selective inhibition properties make it valuable for understanding the role of these enzymes in various biochemical pathways .
Biology
In biological research, this compound is utilized to induce apoptosis in myeloid leukemia cells. Studies have shown that it promotes differentiation and cytotoxicity in acute myeloid leukemia cell lines, making it a potential candidate for leukemia treatment .
Medicine
In medicine, this compound’s neuroprotective properties are being explored for the treatment of neurodegenerative diseases. It has shown promise in reducing the volume of infarction in mouse models of photothrombotic stroke, indicating its potential for stroke therapy .
Industry
In the industrial sector, this compound could be used in the development of new anticancer and neuroprotective drugs. Its selective inhibition of histone deacetylase 2 and histone deacetylase 3 makes it a valuable compound for drug discovery and development .
作用机制
MI-192 exerts its effects by selectively inhibiting histone deacetylase 2 and histone deacetylase 3. This inhibition leads to the accumulation of acetylated histones, which in turn affects gene expression and promotes apoptosis in cancer cells. The molecular targets of this compound include the active sites of histone deacetylase 2 and histone deacetylase 3, where it binds and prevents the deacetylation of histone proteins .
相似化合物的比较
Similar Compounds
Vorinostat: Another histone deacetylase inhibitor, but with less selectivity towards histone deacetylase 2 and histone deacetylase 3.
Romidepsin: A histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma, with a broader range of histone deacetylase inhibition.
Panobinostat: A pan-histone deacetylase inhibitor with activity against multiple histone deacetylase isoforms.
Uniqueness of MI-192
This compound stands out due to its high selectivity for histone deacetylase 2 and histone deacetylase 3, making it a more targeted option for research and potential therapeutic applications. This selectivity reduces the likelihood of off-target effects and enhances its efficacy in inducing apoptosis in specific cancer cell lines .
属性
IUPAC Name |
N-(2-aminophenyl)-4-[(4-methylidene-1-oxo-3H-isoquinolin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-14-27(24(29)20-7-3-2-6-19(16)20)15-17-10-12-18(13-11-17)23(28)26-22-9-5-4-8-21(22)25/h2-13H,1,14-15,25H2,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLTXEIKQVWSRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CN(C(=O)C2=CC=CC=C12)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
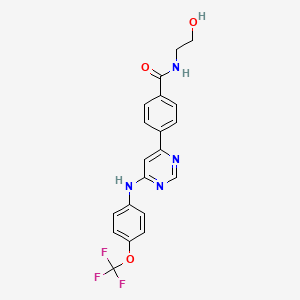

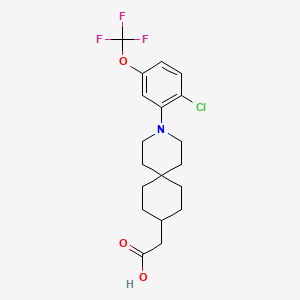
![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)
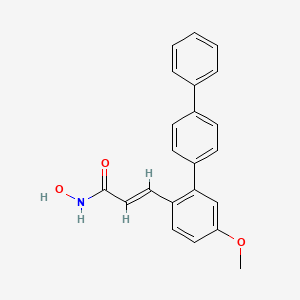
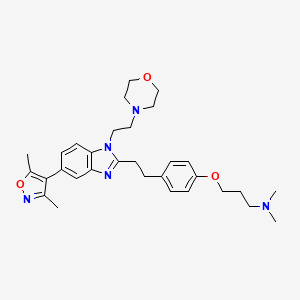
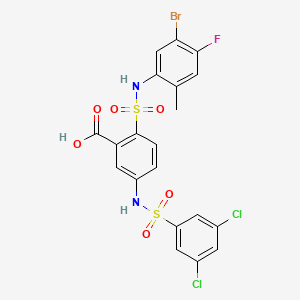
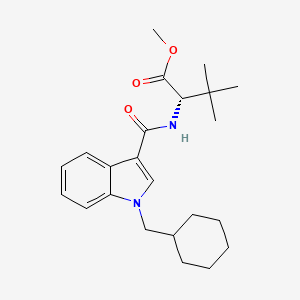
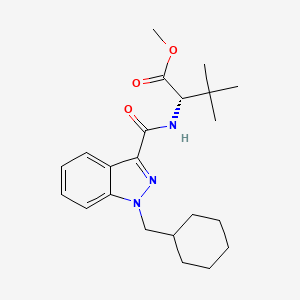
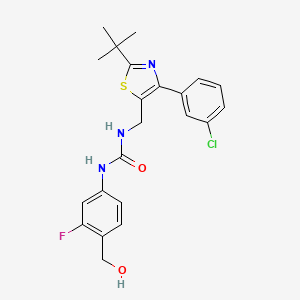
![1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B608953.png)
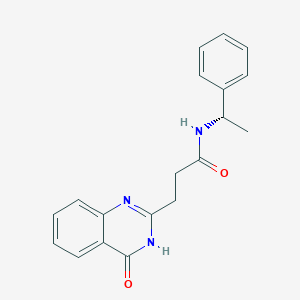
![N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine](/img/structure/B608956.png)
